molecular formula C19H22N2O3 B2507277 N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 1105203-85-7

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2507277
CAS No.: 1105203-85-7
M. Wt: 326.396
InChI Key: CIOIPXULYOAJCJ-UHFFFAOYSA-N
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Description

N-{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic adamantane derivative featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and an adamantane-1-carboxamide moiety at position 2. Adamantane derivatives are renowned for their lipophilic character and metabolic stability, making them attractive scaffolds in medicinal chemistry.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(19-8-12-4-13(9-19)6-14(5-12)10-19)20-11-15-7-17(24-21-15)16-2-1-3-23-16/h1-3,7,12-14H,4-6,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOIPXULYOAJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Isoxazole-Containing Adamantane Derivatives

describes compounds such as N-((5-(naphthalen-1-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9p) and N-((5-(5-chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9q) . These compounds share the 1,2-oxazole core but differ in substituents:

  • Naphthalene (9p) : Enhances aromatic stacking but increases molecular weight (MW: ~367 g/mol) and lipophilicity (logP ~5.2).
Indole-Based Adamantane Derivatives

and highlight N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) . These compounds replace the oxazole ring with an indole moiety, which increases hydrogen-bonding capacity but introduces conformational flexibility. The indole derivatives exhibit antiviral activity but may suffer from faster metabolic clearance due to the indole’s susceptibility to oxidation .

Triazole-Based Adamantane Derivatives

and describe 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones , where R = methyl or phenyl. The triazole ring enhances polarity (logP ~2.5–3.0) and metal-binding capacity, which contrasts with the oxazole’s electron-deficient nature. These derivatives are studied for antihypoxic activity, suggesting divergent biological applications compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Substituents Reported Activity
Target Compound C₁₉H₂₄N₂O₃ 328.4 ~3.8 Furan-2-yl, oxazole, adamantane Not reported (structural infer.)
9p (naphthalen-1-yl) C₂₄H₂₇N₃O 367.5 ~5.2 Naphthalene, oxazole Influenza A M2 inhibition
9q (5-chlorothiophen-2-yl) C₁₈H₂₂ClN₃OS 363.9 ~4.5 Chlorothiophene, oxazole Influenza A M2 inhibition
5a–y (indole derivatives) ~C₂₄H₂₇N₃O₂ ~400–450 ~4.8 Indole, adamantane Antiviral
Triazole derivatives (IIa) C₁₅H₂₁N₃S 275.4 ~2.8 Triazole, adamantane Antihypoxic

*logP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining an adamantane core with a furan and oxazole moiety. The structural formula can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 233.28 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The furan and oxazole rings may contribute to these activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antioxidant Activity : The presence of furan and oxazole may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
  • Interaction with Biological Targets : The adamantane structure is known for its ability to interact with various biological targets, including receptors and ion channels.

Anticancer Activity

Studies have demonstrated that compounds with similar frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (µM)
Furan derivative AHeLa12.5
Oxazole derivative BMCF78.0
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantaneA54915.0

These findings suggest that N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane may possess similar anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These results indicate moderate antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

A recent study explored the synthesis of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane derivatives and their biological evaluations. The derivatives were tested in vitro against several cancer cell lines and showed promising results in inhibiting cell proliferation.

Key Findings:

  • Cytotoxicity : The compound exhibited dose-dependent cytotoxicity across various cancer cell lines.
  • Mechanistic Insights : Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
  • In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor growth in xenograft models without significant toxicity to normal tissues.

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